Product packaging for Ono EI-601(Cat. No.:CAS No. 155023-59-9)

Ono EI-601

Cat. No.: B1677328
CAS No.: 155023-59-9
M. Wt: 350.3 g/mol
InChI Key: QBMYNMQQDCMRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Ono EI-601 within the Landscape of Metabolite Research

Within the broader landscape of metabolite research, this compound serves as a specific example of a compound whose significance is intrinsically linked to its role as a metabolic product of a therapeutic agent. Understanding the formation, properties, and detection of metabolites like this compound is essential for pharmacokinetic and disposition studies. Research into this compound has involved the development of analytical methods for its detection and quantification in biological matrices, highlighting its importance in tracking the metabolic pathway of its parent drug. A method for the simultaneous determination of ONO-5046 and its metabolite (ONO-EI-601) in plasma and urine has been developed using a direct injection column-switching HPLC system. medchemexpress.cn This method proved useful for pharmacokinetic, toxicological, and clinical studies. medchemexpress.cnmedkoo.com

Origin of this compound as a Principal Metabolite of ONO-5046, a Human Neutrophil Elastase Inhibitor

This compound is recognized as the major metabolite of ONO-5046. medkoo.comabmole.comnordicbiosite.commedchemexpress.com ONO-5046, also known by the research name Sivelestat, is an inhibitor of human neutrophil elastase. wikipedia.org The formation of this compound from ONO-5046 occurs through hydrolysis. nih.gov Studies investigating the hepatic clearance of ONO-5046 in rats demonstrated that this ester was easily hydrolyzed to its inactive metabolite EI-601 in liver homogenate and in erythrocyte suspension in vitro. nih.gov Conversely, ONO-5046 remained stable in biological media such as plasma and whole blood, which contain plasma proteins. nih.gov This indicates that the liver and erythrocytes are significant sites for the metabolic conversion of ONO-5046 to this compound via hydrolysis.

Detailed chemical information for this compound includes its molecular formula and weight:

PropertyValue
Molecular FormulaC₁₅H₁₄N₂O₆S
Molecular Weight350.35

abmole.commedchemexpress.com

Research findings related to the identification of this compound as a metabolite include the development of analytical techniques like high-performance liquid chromatography (HPLC) for its simultaneous determination alongside ONO-5046 in biological samples such as plasma and urine. medchemexpress.cnmedkoo.com This analytical capability was crucial for studying the metabolic fate of ONO-5046. medchemexpress.cnmedkoo.com The observation of this compound's formation via hydrolysis in specific in vitro systems like liver homogenates and erythrocyte suspensions provided key evidence for its origin as a metabolite. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2O6S B1677328 Ono EI-601 CAS No. 155023-59-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-[(4-hydroxyphenyl)sulfonylamino]benzoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c18-10-5-7-11(8-6-10)24(22,23)17-13-4-2-1-3-12(13)15(21)16-9-14(19)20/h1-8,17-18H,9H2,(H,16,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMYNMQQDCMRPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165798
Record name Ono EI-601
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155023-59-9
Record name Ono EI-601
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155023599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ono EI-601
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Metabolic Formation and Biotransformation Pathways of Ono Ei 601

Enzymatic Hydrolysis of ONO-5046 Leading to Ono EI-601 Formation

ONO-5046, which contains an ester linkage, is susceptible to enzymatic hydrolysis, a process that yields the metabolite this compound nih.govresearchgate.net. This hydrolysis is a key biotransformation pathway for ONO-5046 nih.gov.

In Vitro Studies of Hydrolysis in Hepatic Homogenate Systems

In vitro studies have demonstrated that ONO-5046 is readily hydrolyzed to this compound in liver homogenate nih.govresearchgate.netdntb.gov.ua. This indicates the presence of enzymes within the liver that are capable of cleaving the ester bond in ONO-5046, leading to the formation of the inactive metabolite nih.govresearchgate.net.

In Vitro Studies of Hydrolysis in Erythrocyte Suspension Systems

Similar to hepatic homogenates, in vitro studies using erythrocyte suspensions have shown that ONO-5046 is easily hydrolyzed to its inactive metabolite, this compound nih.govresearchgate.netdntb.gov.ua. This suggests that enzymes present in erythrocytes also contribute to the hydrolysis of ONO-5046 nih.govresearchgate.net.

Stability Profiles of ONO-5046 and this compound in Physiological Biological Matrices

The stability of ONO-5046 and its metabolite this compound varies depending on the biological matrix due to the presence or absence of hydrolytic enzymes and protein binding nih.gov.

Plasma Stability Assessments

ONO-5046 has been found to be stable in biological media such as plasma nih.govresearchgate.net. This stability is attributed to the presence of plasma proteins, to which ONO-5046 exhibits high binding affinity nih.govresearchgate.net. In vitro studies involving binding to bovine serum albumin (BSA) indicated a high extent of protein binding for ONO-5046 nih.govresearchgate.net. At a concentration of 100 µM, ONO-5046 would bind to plasma proteins by over 99% at physiological plasma-protein concentrations nih.govresearchgate.net. This high protein binding likely limits the availability of ONO-5046 for enzymatic hydrolysis in plasma, thus contributing to its stability nih.gov.

Hepatic Clearance Mechanisms of ONO-5046 and their Contribution to this compound Generation

The hepatic clearance of ONO-5046 has been investigated, and it plays a role in the generation of this compound nih.gov. Studies in rats and the rat perfused liver have shown that ONO-5046 undergoes hepatic clearance nih.gov. The hepatic extraction ratio of ONO-5046 was observed to be significantly reduced by the addition of BSA to the dosing solution in the rat perfused liver model nih.gov. This finding supports the concept that high protein binding limits the hepatic uptake and subsequent metabolism of ONO-5046 nih.gov. Despite having an ester linkage susceptible to enzymatic hydrolysis, the relatively low hepatic clearance of ONO-5046 is attributed to its extremely high protein binding nih.govresearchgate.net. While hepatic enzymes contribute to the hydrolysis of ONO-5046 to this compound as shown in homogenate studies, the extent of this in the intact liver is modulated by the degree of protein binding nih.gov. The total plasma clearance of ONO-5046 in rats remained constant across different steady-state plasma concentrations, a value equivalent to the hepatic clearance nih.govresearchgate.net.

Data Table: In Vitro Hydrolysis of ONO-5046

Biological MatrixHydrolysis of ONO-5046 to this compound
Liver Homogenate (in vitro)Easily Hydrolyzed
Erythrocyte Suspension (in vitro)Easily Hydrolyzed
PlasmaStable
Whole BloodStable

Note: Data compiled from research findings on the hydrolysis and stability of ONO-5046 nih.govresearchgate.netdntb.gov.uaresearchgate.net.

Data Table: Protein Binding of ONO-5046

ProteinAssociation Constant (K) (M⁻¹)Number of Binding Sites (n)Extent of Binding (at 100 µM ONO-5046)
Bovine Serum Albumin (BSA)6.91 x 10⁴4.33>99% (at physiological concentrations)

Note: Data compiled from in vitro studies of ONO-5046 binding to BSA nih.govresearchgate.net.

Intestinal First-Pass Metabolism of ONO-5046 and Subsequent Formation of this compound

Studies involving the administration of ONO-5046 solution into the whole intestine via the bile duct in rats demonstrated a low extent of bioavailability, recorded at only 1.5% at a dose of 5 µmol/rat nih.govjst.go.jp. This low bioavailability suggested significant first-pass metabolism. A notable finding was a small but significant increase in bioavailability as the dose increased, indicating a saturable metabolic process involved in the first pass nih.govjst.go.jp.

To differentiate the contributions of intestinal and hepatic metabolism, researchers employed specific techniques in rats. Hepatic first-pass metabolism was assessed by determining the hepatic extraction ratio of ONO-5046 following administration into the portal vein at different infusion rates (5 µmol/kg/9 min or 5 µmol/kg/20 s) nih.govjst.go.jp. The hepatic extraction ratio was found to be relatively small and consistent, approximately 20%, across the tested infusion rates nih.govjst.go.jp.

Intestinal first-pass metabolism was evaluated using an in situ mesenteric blood collecting method, where ONO-5046 was administered into an intestinal loop nih.govjst.go.jp. The recovery percentage of ONO-5046 in the mesenteric plasma was observed to be low, measuring 2.58 ± 0.04% at a dose of 1 µmol/rat nih.govjst.go.jp. The majority of the recovered compound in both the mesenteric plasma and the intestinal loop was identified as the metabolite, this compound nih.govjst.go.jp.

Further investigation revealed that the recovery percentage of ONO-5046 in the mesenteric plasma increased significantly with a higher dose (5 µmol/rat), reaching 9.55 ± 1.17% of the dose nih.govjst.go.jp. Despite this increase, the recovery remained low nih.govjst.go.jp. These findings collectively indicate that the primary reason for the low oral bioavailability of ONO-5046 in vivo is extensive intestinal first-pass metabolism, which includes metabolism occurring within the intestinal fluid nih.govjst.go.jp. The observed dose-dependent oral bioavailability is attributed to the saturable nature of this intestinal first-pass metabolism nih.govjst.go.jp.

In vitro studies have also shown that ONO-5046, an ester, is readily hydrolyzed to its metabolite EI-601 in liver homogenate and erythrocyte suspensions. However, it demonstrated stability in biological media containing plasma proteins, such as plasma and whole blood nih.gov. The high protein binding of ONO-5046 (greater than 99% at physiological concentrations) contributes to its relatively low hepatic clearance despite the susceptibility of its ester linkage to enzymatic hydrolysis nih.gov.

The biotransformation of ONO-5046 to this compound involves the hydrolysis of the ester linkage present in the ONO-5046 molecule nih.gov. This hydrolysis results in the formation of the corresponding carboxylic acid metabolite, this compound.

Here is a summary of the recovery percentages of ONO-5046 in mesenteric plasma after intestinal administration in rats:

Dose (µmol/rat)Recovery in Mesenteric Plasma (% of dose)
12.58 ± 0.04
59.55 ± 1.17

These data highlight the significant extent of intestinal first-pass metabolism of ONO-5046, leading to the formation of this compound.

Analytical Methodologies for Quantitative Determination of Ono Ei 601 in Biological Samples

Development and Validation of High-Performance Liquid Chromatography (HPLC) Coupled with Column-Switching Techniques

A direct injection method utilizing a column-switching HPLC system was developed for the simultaneous determination of ONO-5046 and its metabolite, Ono EI-601, in plasma and urine. medchemexpress.cnresearchgate.net The system configuration involved connecting a pre-treatment column, a pre-concentration column, and an analytical column in series, mediated by two automatic switching valves. medchemexpress.cnresearchgate.net This setup facilitates online sample cleanup and analyte concentration before chromatographic separation.

Chromatographic Method Development for Plasma Sample Analysis

For plasma sample analysis, the developed column-switching HPLC method demonstrated good linearity for the determination of this compound. medchemexpress.cnresearchgate.net Calibration lines for this compound in plasma showed linearity over a concentration range of 313 to 20000 ng/ml, with correlation coefficients exceeding 0.9999. researchgate.net The limit of quantitation (LOQ) for this compound in plasma was determined to be 313 ng/ml. researchgate.net

Chromatographic Method Development for Urine Sample Analysis

The column-switching HPLC method was also applied to the analysis of this compound in urine samples. medchemexpress.cnresearchgate.net Linearity for this compound in urine was observed over a concentration range of 1.56 to 100 µg/ml, with correlation coefficients greater than 0.9999. researchgate.net The limit of quantitation for this compound in urine was 1.56 µg/ml. researchgate.net

Utility of Analytical Methods in Preclinical Pharmacokinetic Investigations of ONO-5046

The developed direct injection column-switching HPLC method for the simultaneous determination of ONO-5046 and its metabolite, this compound, in plasma and urine has proven useful for preclinical pharmacokinetic studies. medkoo.commedchemexpress.cn The ability to accurately quantify both the parent compound and its main metabolite in biological fluids is essential for understanding the absorption, distribution, metabolism, and excretion profiles of ONO-5046 in animal models.

Application of Quantitative Methodologies in Comprehensive Metabolic Fate Studies of ONO-5046

The quantitative methodologies, particularly the column-switching HPLC method, have been applied in comprehensive studies investigating the metabolic fate of ONO-5046. medkoo.commedchemexpress.cn These methods enable the monitoring of this compound formation and elimination, providing insights into the metabolic pathways of ONO-5046. This compound is known to be formed from ONO-5046 through hydrolysis, which occurs, for instance, in liver homogenate. researchgate.net The analytical techniques allow for the assessment of the extent of this metabolic conversion in biological systems.

Biochemical and Mechanistic Evaluation of Ono Ei 601

Molecular Structural Elucidation of Ono EI-601 and its Relationship to the Parent Compound ONO-5046

This compound is recognized primarily as a metabolite of the human neutrophil elastase inhibitor ONO-5046 (Sivelestat). hodoodo.comhodoodo.commedchemexpress.com Understanding the structure of this compound requires a comparative analysis with its precursor, ONO-5046.

Elucidation of Specific Structural Modifications Resulting in this compound Formation (e.g., Ester Hydrolysis)

ONO-5046 is chemically described as a derivative of p-substituted phenyl ester of pivalic acid wikipedia.org. Its IUPAC name includes the term "phenyl ester" easychem.org, indicating the presence of an ester functional group. Metabolic processes in biological systems frequently involve the hydrolysis of ester linkages. Given that this compound is identified as the main metabolite of ONO-5046 hodoodo.comhodoodo.commedchemexpress.com, it is highly probable that ester hydrolysis of the pivalate (B1233124) ester moiety in ONO-5046 is a primary metabolic pathway leading to the formation of this compound.

Comparing the molecular formulas supports this transformation. ONO-5046 has a molecular formula of C20H22N2O7S easychem.org, while this compound has a molecular formula of C15H14N2O6S nih.gov. The difference in composition (C5H8O) corresponds to the loss of a pivalate group minus two hydrogens, consistent with the cleavage of the ester bond and potential subsequent modifications or rearrangement, though simple hydrolysis would remove the C5H9O2 pivalate group and add a hydrogen to the resulting phenol, leading to a net loss of C5H8O1 and gain of H, which doesn't perfectly match the formulas. However, the significant reduction in carbon atoms (from 20 to 15) and the change in oxygen content strongly suggest the cleavage of the pivalate ester side chain present in ONO-5046.

Comparative Analysis of this compound's Molecular Architecture with ONO-5046

A summary of the molecular formulas and PubChem CIDs for both compounds is provided below:

CompoundMolecular FormulaPubChem CID
ONO-5046C20H22N2O7S107706
This compoundC15H14N2O6S3025869

Assessment of Direct Biological Activity of this compound

ONO-5046 is well-established as a human neutrophil elastase inhibitor wikipedia.orgresearchgate.netvrachi.name. However, the biological activity of its metabolite, this compound, is less characterized in the available literature.

In Vitro Investigation of this compound's Potential for Neutrophil Elastase Modulation

Based on the available search results, there is no specific information detailing in vitro investigations into the direct potential of this compound itself to modulate neutrophil elastase activity. The research primarily focuses on ONO-5046 as the active inhibitor. wikipedia.orgresearchgate.netvrachi.name

Characterization of this compound's Metabolic Inactivity Profile

This compound is identified as the main metabolite of ONO-5046 and has been detected in plasma and urine hodoodo.comhodoodo.commedchemexpress.comresearchgate.net. The detection of this compound in urine suggests it is subject to renal excretion, indicating it may not undergo extensive further metabolism in the body after its formation from ONO-5046. researchgate.net However, detailed characterization of its complete metabolic inactivity profile or potential for further transformation is not available in the provided information.

Influence of Protein Binding on ONO-5046 Biotransformation to this compound

The biotransformation of ONO-5046 to its inactive metabolite, this compound, is significantly influenced by the extent of its binding to plasma proteins. oup.comresearchgate.netnih.gov

Analysis of ONO-5046 Plasma Protein Binding Dynamics (e.g., Bovine Serum Albumin Interactions)

ONO-5046 exhibits a high degree of binding to plasma proteins. oup.comresearchgate.netnih.gov In vitro studies investigating the binding of ONO-5046 to bovine serum albumin (BSA) utilizing Scatchard plot analysis provided specific binding parameters. oup.comresearchgate.netnih.gov The analysis indicated an association constant (K) of 6.91 x 104 M-1 and approximately 4.33 binding sites on BSA for ONO-5046. oup.comresearchgate.netnih.gov Based on these findings, it was estimated that at a concentration of 100 μM, ONO-5046 would be bound to plasma proteins to an extent exceeding 99% under physiological plasma-protein concentrations. oup.comresearchgate.netnih.gov

Table 1: In Vitro Binding Parameters of ONO-5046 to Bovine Serum Albumin

ParameterValueUnit
Association Constant (K)6.91 x 104M-1
Number of Binding Sites (n)4.33-

Impact of Extensive Protein Binding on the Hydrolytic Conversion Rate to this compound

The extensive protein binding of ONO-5046 has a notable impact on its hydrolytic conversion rate to the inactive metabolite, this compound. Despite possessing an ester linkage that would typically render it susceptible to enzymatic hydrolysis, the high level of protein binding contributes to a relatively low hepatic clearance of ONO-5046. oup.comresearchgate.netnih.gov Studies conducted using a rat perfused liver model demonstrated that the hepatic extraction ratio of ONO-5046 was significantly reduced when BSA was added to the dosing solution. oup.comresearchgate.netnih.gov This observation suggests that the binding of ONO-5046 to proteins, such as BSA, restricts its accessibility to the hydrolytic enzymes responsible for its conversion to this compound within the liver. oup.comresearchgate.netnih.gov

Q & A

Q. What is the biochemical mechanism of Ono EI-601 as a human neutrophil elastase inhibitor?

this compound, the primary metabolite of ONO-5046, inhibits human neutrophil elastase (HNE) by binding to its active site, preventing proteolytic activity. Methodologically, this is validated via in vitro enzymatic assays (e.g., fluorogenic substrate cleavage assays) and structural analyses like X-ray crystallography to confirm binding interactions .

Q. Which experimental models are commonly used to study this compound's pharmacological activity?

Researchers typically employ in vitro models (e.g., neutrophil-derived elastase assays) and in vivo models like murine acute lung injury to assess efficacy. Standard protocols include dose-response experiments with controlled variables (e.g., enzyme concentration, incubation time) to ensure reproducibility .

Q. What analytical techniques are validated for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard. Method validation requires calibration curves, spike-recovery tests, and stability assessments under varying storage conditions to ensure precision .

Q. How does this compound's pharmacokinetic profile influence experimental design?

Its short half-life in plasma necessitates frequent dosing in longitudinal studies. Researchers must optimize sampling intervals and use compartmental modeling to capture absorption-distribution kinetics accurately .

Q. What are the reported off-target interactions of this compound?

Off-target effects are assessed via kinase profiling assays and molecular docking studies. Current literature highlights weak inhibition of cathepsin G, requiring researchers to control for this in elastase-specific experiments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound's efficacy between in vitro and in vivo models?

Contradictions often arise from bioavailability differences or tissue-specific metabolism. Advanced approaches include:

  • Physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution.
  • Metabolomic profiling to identify active derivatives in in vivo systems.
  • Multi-omics integration (e.g., proteomics and transcriptomics) to map systemic effects .

Q. What strategies optimize dose-response experiments for this compound to ensure reproducibility?

Key considerations:

  • Factorial design to test interactions between dosage, administration route, and biological matrix.
  • Negative controls using elastase-deficient models to confirm specificity.
  • Data normalization against baseline elastase activity in each experimental batch .

Q. How should computational methods be leveraged to predict this compound's binding to novel elastase isoforms?

Molecular dynamics simulations and free-energy perturbation (FEP) calculations are used to predict binding affinities. Researchers must validate predictions with mutagenesis studies (e.g., alanine scanning) and correlate results with experimental IC50 values .

Q. What methodological adjustments are needed when this compound exhibits non-linear pharmacokinetics?

Non-linear absorption requires:

  • Non-compartmental analysis (NCA) for AUC calculations.
  • Mechanistic modeling to account for saturable transport or enzyme-mediated metabolism.
  • Interspecies scaling to translate preclinical data to human trials .

Q. How can multi-omics data clarify this compound's systemic anti-inflammatory effects?

Integrative analysis of transcriptomic, proteomic, and metabolomic datasets identifies pathway-level interactions. Researchers should:

  • Apply weighted gene co-expression network analysis (WGCNA) to detect modules correlated with elastase inhibition.
  • Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to contextualize findings within immune response pathways .

Methodological Best Practices

  • Reproducibility : Document experimental protocols in line with CONSORT-EHEALTH guidelines, including raw data deposition and code sharing for computational analyses .
  • Literature Review : Systematically map existing studies using PRISMA frameworks to identify gaps in this compound research, focusing on understudied isoforms or disease models .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including ethical review board approvals and humane endpoint criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ono EI-601
Reactant of Route 2
Reactant of Route 2
Ono EI-601

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.